N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound featuring a combination of isoxazole and thiadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of a methoxyphenyl group further enhances its potential pharmacological properties.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKPLLISCNYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction often employs copper (I) or ruthenium (II) catalysts .
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a methoxy group is added to a phenyl ring.
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Synthesis of the Thiadiazole Ring: : The thiadiazole ring is typically formed by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions .
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Coupling Reactions: : The final step involves coupling the isoxazole and thiadiazole rings through a carboxamide linkage, which can be achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the isoxazole ring, potentially leading to ring opening or hydrogenation products.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydrogenated or ring-opened products.
Substitution: Various substituted amides or thiadiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of thiadiazole derivatives have been shown to influence their cytotoxic activity against various cancer cell lines.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of 1,3,4-thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with median inhibitory concentration (IC50) values as low as 0.28 µg/mL against MCF-7 cells, suggesting that modifications in the thiadiazole structure can enhance anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies utilizing fluorescence-activated cell sorting (FACS) analysis demonstrated that specific derivatives could induce apoptosis without causing cell cycle arrest, indicating a targeted mechanism of action .
Antimicrobial Activity
The compound's derivatives have also been investigated for their antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens.
Research Findings
- Synthesis and Evaluation : A series of new derivatives of 4-methyl-1,2,3-thiadiazole were synthesized and tested for antimicrobial activity. The results showed promising activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential of thiadiazole-based compounds in developing new antimicrobial agents .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is crucial for its development as a therapeutic agent.
Key Insights
- Bioavailability : Research into the pharmacokinetics of related thiadiazole compounds suggests that modifications to their chemical structure can significantly improve bioavailability and reduce toxicity . This is particularly relevant for compounds intended for systemic use in treating cancer or infections.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of thiadiazole derivatives and their biological activity has been a focal point of research.
Findings
- Substituent Effects : Studies have shown that varying the substituents on the thiadiazole ring can lead to significant changes in biological activity. For instance, replacing certain functional groups can enhance cytotoxicity against specific cancer cell lines or improve antimicrobial efficacy .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves interaction with various molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signaling pathways.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: can be compared with other compounds containing isoxazole or thiadiazole rings:
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole are simpler but lack the additional functional groups that enhance biological activity.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole are known for their antimicrobial properties but may not have the same range of activities as the target compound.
The uniqueness of This compound lies in its combined structural features, which confer a broad spectrum of potential biological activities and applications.
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 330.4 g/mol. The structure combines isoxazole and thiadiazole moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1208378-22-6 |
| Molecular Formula | C₁₅H₁₄N₄O₃S |
| Molecular Weight | 330.4 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiadiazole structures. For instance, derivatives with similar frameworks have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with thiadiazole moieties exhibited IC₅₀ values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
The specific compound under discussion has not been extensively tested in isolation; however, its structural analogs have demonstrated promising results. For example, compounds featuring the thiadiazole ring have been linked to mechanisms that induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic development.
Antimicrobial Activity
Compounds with the thiadiazole scaffold are also recognized for their antimicrobial properties. Research has shown that derivatives can exhibit significant antibacterial and antifungal activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and various fungal strains . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymes.
Inhibition of Carbonic Anhydrase
A related study on isoxazole-thiadiazole derivatives evaluated their inhibitory effects on human carbonic anhydrase (hCA) isoforms. While many derivatives showed weak inhibition, some exhibited modest activity, suggesting that modifications to the core structure could enhance potency . This highlights a potential avenue for further research into optimizing the compound's biological activity.
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes such as carbonic anhydrase or kinases involved in cancer progression.
- Cellular Signaling Modulation : Isoxazole and thiadiazole moieties can modulate signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
- Methodology : Synthesis typically involves coupling isoxazole and thiadiazole precursors. Key steps include:
- Isoxazole formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) under reflux conditions .
- Thiadiazole coupling : Reacting the isoxazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in DMF at 60–80°C .
- Optimization : Ultrasound-assisted methods can enhance reaction rates (e.g., 30–50% faster) and yields (up to 85%) compared to traditional thermal methods .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodology :
- Chromatography : Thin-layer chromatography (TLC) for real-time monitoring and high-performance liquid chromatography (HPLC) for quantitative purity analysis (>95%) .
- Spectroscopy :
- 1H/13C NMR : Confirms substituent positions (e.g., methoxy group at δ 3.8 ppm; thiadiazole C=O at ~170 ppm) .
- IR : Identifies functional groups (e.g., carboxamide N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What functional groups contribute to its biological activity, and how are they characterized?
- Key Groups :
- Isoxazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) .
- Methoxy group (-OCH₃) : Modulates electronic effects, improving membrane permeability .
- Thiadiazole carboxamide : Acts as a hydrogen-bond acceptor, critical for target binding .
- Characterization : X-ray crystallography or DFT-based molecular modeling to confirm spatial arrangement and bond angles .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Catalysis : Use of K₂CO₃ or triethylamine to deprotonate reactive sites, accelerating coupling steps .
- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and increases yield by 15–20% compared to conventional heating .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-response profiling : Test compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent-specific effects .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs) .
Q. How is the mechanism of action elucidated using computational methods?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 or tubulin .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Train models on analogs to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Administer compound intravenously (1–10 mg/kg) to measure plasma half-life (t₁/₂) and bioavailability .
- Zebrafish assays : Assess developmental toxicity (e.g., LC₅₀) and organ-specific accumulation via fluorescence tagging .
- Metabolite profiling : LC-MS/MS to identify Phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
